Cyclooctanone

概述

描述

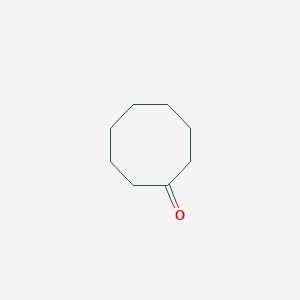

Cyclooctanone is an organic compound classified as a cyclic ketone, with the molecular formula C8H14O. It is an eight-membered cyclic ketone, making it a member of the class of compounds known as cycloalkanones. This compound is a clear, colorless to slightly yellow liquid with a strong, minty odor. It is less dense than water and slightly soluble in water, but its solubility improves in organic solvents such as alcohol and ether .

准备方法

Synthetic Routes and Reaction Conditions: The most common method for synthesizing cyclooctanone is through the oxidation of cyclooctanol. In this process, cyclooctanol is oxidized using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, yielding this compound . Another method involves the use of samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of cyclooctanol using chromium trioxide in an acetone solution. The reaction mixture is cooled to about 20°C, and the oxidizing reagent is added slowly to maintain the temperature below 35°C. The reaction is monitored until the characteristic orange color of the reagent persists for about 20 minutes .

化学反应分析

Types of Reactions: Cyclooctanone, as a ketone, undergoes a variety of reactions, including oxidation, reduction, and nucleophilic addition reactions. Being a cyclic ketone, it also exhibits unique reactivity compared to its acyclic counterparts .

Common Reagents and Conditions:

Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to cyclooctanol using reducing agents such as lithium aluminum hydride.

Nucleophilic Addition: this compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.

Major Products Formed:

Oxidation: Cyclooctanoic acid

Reduction: Cyclooctanol

Nucleophilic Addition: Tertiary alcohols

科学研究应用

Chemical Properties and Structure

Cyclooctanone (CHO) is characterized by its eight-membered ring structure. Its conformational preferences have been studied extensively, revealing that it predominantly exists in a boat-chair conformation, which minimizes torsional strain and non-bonded interactions . Understanding these structural properties is crucial for its application in various chemical reactions.

Organic Synthesis

This compound serves as a valuable precursor in organic synthesis. It can be transformed into various compounds through different chemical reactions:

- Michael Additions : this compound participates in Michael addition reactions, where it acts as a nucleophile. This reactivity is essential for synthesizing complex organic molecules .

- Aldol Reactions : The compound can undergo aldol reactions to form larger carbon skeletons, which are vital in creating pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Michael Addition | Addition to α,β-unsaturated carbonyls | β-hydroxy ketones |

| Aldol Reaction | Self-condensation or with other aldehydes | β-hydroxy ketones |

| Oxidation | Conversion to cyclooctanol | Cyclooctanol |

Biochemical Applications

This compound has been investigated for its interactions with biological systems:

- Enzyme Interactions : Studies have shown that this compound can interact with cytochrome P450 enzymes, although its binding affinity is lower compared to larger cyclic ketones like cyclodecanone . This property is significant for drug metabolism studies.

- Biocatalysis : The compound has been utilized in biocatalytic oxidation processes where it accumulates as a product during the oxidation of cyclooctanol using tert-butyl hydroperoxide (TBHP) .

Material Science

In materials science, this compound is used as a building block for synthesizing polymers and other advanced materials:

- Polymer Synthesis : this compound can be polymerized to produce poly(this compound), which has potential applications in creating elastomers and other flexible materials.

- Functional Materials : Its derivatives have been explored for use in functional materials due to their unique mechanical properties and thermal stability.

Case Study 1: Synthesis of Substituted cis-Cyclodecenes

Research has demonstrated the utility of this compound in synthesizing substituted cis-cyclodecenes through C–C fragmentations. This method showcases the versatility of this compound as a precursor in creating complex cyclic structures .

Case Study 2: Oxidation of Cyclooctanol

A recent study focused on the oxidation of cyclooctanol with TBHP, where this compound was identified as an intermediate product. This research highlights the compound's role in oxidation reactions and its potential applications in synthetic organic chemistry .

作用机制

Cyclooctanone exerts its effects primarily through its interaction with molecular targets such as aldosterone synthase. By inhibiting this enzyme, this compound can potentially reduce the production of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance . The exact molecular pathways involved in this inhibition are still under investigation, but it is believed to involve the binding of this compound to the active site of the enzyme, thereby preventing its normal function.

相似化合物的比较

Cyclooctanone is unique among cyclic ketones due to its eight-membered ring structure, which imparts distinct physical and chemical properties. Similar compounds include:

Cyclohexanone: A six-membered cyclic ketone with different reactivity and physical properties.

Cycloheptanone: A seven-membered cyclic ketone, which also exhibits different reactivity compared to this compound.

Cyclododecanone: A twelve-membered cyclic ketone, which has less strain compared to this compound but similar intramolecular interactions.

This compound’s unique eight-membered ring structure results in specific conformational preferences driven by minimization of repulsive non-bonded transannular interactions .

生物活性

Cyclooctanone, a cyclic ketone with the molecular formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological significance of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and various synthetic derivatives that enhance its efficacy.

This compound is characterized by a medium-sized ring structure, which influences its conformational preferences and reactivity. The conformational landscape of this compound has been extensively studied, revealing multiple conformers with distinct energy profiles. The most stable conformation is the boat-chair (BC) form, which minimizes torsional strain and non-bonded interactions across the ring .

| Conformer | Energy (kJ/mol) | Description |

|---|---|---|

| BC1 | 0 | Boat-chair configuration |

| TBC1 | 4.5 | Twisted boat-chair configuration |

| BC2 | 5.0 | Another boat-chair variant |

| CR1 | 6.0 | Distorted crown configuration |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A notable investigation synthesized a series of cyclooctanones and evaluated their activity against various pathogenic microorganisms. Among these, 2-((p-sulfonamidophenyl)methylene)this compound exhibited excellent activity against Listeria monocytogenes, making it a promising candidate for further development in antimicrobial therapies .

Table: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((p-sulfonamidophenyl)methylene)this compound | Listeria monocytogenes | 15 µg/mL |

| 2-((dimethyl amino)methylene)this compound | Staphylococcus aureus | 30 µg/mL |

| This compound | Pseudomonas aeruginosa | 50 µg/mL |

Hypolipidemic Effects

In addition to its antimicrobial properties, this compound has been investigated for its hypolipidemic effects. A study demonstrated that 2,8-dibenzyl-cyclooctanone significantly reduced lipid levels in rat models, suggesting potential applications in managing hyperlipidemia . This compound's mechanism of action may involve modulation of lipid metabolism pathways.

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive study synthesized various cyclooctanones and assessed their biological activity against a panel of pathogens. The results indicated that modifications to the this compound structure could enhance antimicrobial efficacy, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Synthesis of Novel Derivatives : Researchers have explored the synthesis of cyclooctane-fused heterocycles with anticipated biological activities. These derivatives showed promising results in preliminary tests for various pharmacological effects, indicating a broad scope for future research .

- Conformational Influence on Activity : The relationship between the conformational preferences of this compound and its biological activity has been a focal point in recent studies. Understanding how different conformers interact with biological targets can lead to more effective drug design strategies.

属性

IUPAC Name |

cyclooctanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRFCWANHMSDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060114 | |

| Record name | Cyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-49-8 | |

| Record name | Cyclooctanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GO9P8SUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclooctanone?

A1: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound can be characterized using various spectroscopic techniques. Its infrared (IR) spectrum shows a characteristic strong carbonyl stretching band around 1700 cm-1. [] Additionally, its 13C NMR spectrum at low temperatures reveals distinct signals for all eight carbons, indicating a stable conformation. [, ]

Q3: What is known about the conformational preferences of this compound?

A3: this compound primarily exists in a boat-chair conformation, as evidenced by spectroscopic studies and quantum-chemical calculations. [, , , ] This preference is driven by the minimization of repulsive transannular interactions within the eight-membered ring. Two boat-chair conformers and one twisted boat-chair configuration have been identified. []

Q4: What is a plastic phase, and how does it relate to this compound?

A4: A plastic phase, also known as an orientationally disordered crystal phase, is a state of matter characterized by long-range positional order but significant rotational disorder of molecules within the crystal lattice. This compound exhibits a phase transition from a liquid to a plastic phase. [] Dielectric studies indicate liquid-like molecular dynamics and similar intermolecular interactions in both the liquid and plastic phases. []

Q5: How does deuterium substitution affect the 13C NMR spectrum of this compound?

A5: Deuterium substitution in this compound leads to isotope shifts and 13C-2H couplings in the 13C NMR spectrum. These effects are valuable for assigning signals and determining the deuteration site. For instance, in monodeuterated cyclooctanones, the deuterium label was identified to be in position 5. [, ]

Q6: What are some common reactions this compound undergoes?

A6: this compound readily participates in various organic reactions typical of ketones. Some examples include:

- Aldol Condensation: this compound reacts with aldehydes, such as benzaldehyde derivatives, in the presence of catalysts like Pd(Ni,Ce) to yield α,β-unsaturated ketones. [, , ]

- Claisen-Schmidt Condensation: Reaction with furan-2-carboxaldehyde produces a bischalcone, which serves as a versatile intermediate for synthesizing various cyclooctane-fused heterocycles. []

- Michael Addition: this compound acts as a nucleophile in organocatalytic Michael reactions with nitrodienes and nitroolefins, catalyzed by chiral amines. This reaction provides access to enantioenriched cycloalkano[b] fused pyrrolidines. []

- Oxidation: Oxidation of this compound using reagents like lead tetraacetate or silver oxide/bromine generates cyclooctanones with specific deuterium labeling patterns. []

Q7: How does the ring size of cyclic ketones affect their reactivity towards Schiff base formation with diaminoalkanes?

A7: The product distribution in the Schiff base reaction of 2-acetylcycloalkanones with diaminoalkanes is significantly influenced by the ring size. For example, 2-acetylcyclohexanone primarily yields the product resulting from the attack of both amino groups at the ring carbonyls. In contrast, 2-acetylcyclopentanone forms a mixture of products, with the major product involving attack at the acetyl groups. []

Q8: Can this compound form geminal diols in the gas phase, and what are the implications?

A8: Yes, this compound has been observed to form geminal diols upon interaction with water in the gas phase. [] This finding, supported by rotational spectroscopy studies, has significant implications for atmospheric chemistry, as it suggests a new pathway for secondary organic aerosol formation. []

Q9: How is this compound used in the synthesis of larger ring systems?

A9: this compound serves as a starting material for synthesizing larger ring systems, such as 14-membered lactones. [] One approach involves converting this compound to 3-(1-nitro-2-oxocyclooctyl)propanal, followed by allylation, lactonization, and translactonization. []

Q10: What is the role of this compound in the synthesis of Taxol analogs?

A10: this compound derivatives are valuable intermediates in the synthesis of Taxol analogs. For example, a polyoxy eight-membered ring compound containing a bis-aldol skeleton, a key synthetic intermediate of 19-hydroxypaclitaxel, can be prepared from an ω-oxiranyl keto octanal through a samarium(II) iodide-mediated intramolecular aldol cyclization. [] Additionally, constructing the AB-ring system of the taxane framework can be achieved via an A-ring annulation strategy using this compound derivatives. []

Q11: Can this compound be used in catalytic applications?

A11: While this compound itself is not typically used as a catalyst, its derivatives, particularly transition metal complexes incorporating this compound moieties, could potentially exhibit catalytic activity. Further research is needed to explore this avenue.

Q12: Have computational methods been used to study this compound?

A12: Yes, computational chemistry plays a crucial role in understanding this compound. Molecular mechanics calculations, combined with spectroscopic data, help model the conformational energy surface and determine the lowest energy conformations. [] Additionally, iterative force-field calculations provide insights into the conformations and interconversion pathways of this compound. []

Q13: What are the limitations of computational methods in studying this compound?

A13: While valuable, computational methods have limitations. Accuracy depends on the chosen level of theory and the quality of the force field. Accurately modeling complex systems, such as those involving multiple this compound molecules or interactions with solvents, can be computationally demanding.

Q14: Are there known structure-activity relationships for this compound derivatives with biological activity?

A14: Research on this compound derivatives has identified some structure-activity relationships, particularly regarding their hypocholesterolemic and antifertility activities. [, , ] For instance, in a series of aliphatic analogs of 2,8-dibenzylthis compound, the position of the carbonyl group in the chain significantly influences hypocholesterolemic activity, with the 2-position showing the most promise. []

Q15: What are the challenges in developing this compound derivatives as drug candidates?

A15: Developing this compound derivatives into viable drug candidates faces several challenges, including:

Q16: Have thiourea inclusion compounds with this compound been studied?

A16: Yes, the thiourea inclusion compound with this compound (TCO8) has been investigated using techniques like variable temperature single-crystal X-ray diffraction and solid-state NMR. [] These studies revealed a single phase change at high temperatures and provided insights into the structural properties of the inclusion complex. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。